Epigalantamine Epigalantamine Epi-Galantamine is a selective acetylcholinesterase inhibitor.
Brand Name: Vulcanchem
CAS No.: 1668-85-5
VCID: VC21347062
InChI: InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
SMILES: CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol

Epigalantamine

CAS No.: 1668-85-5

Cat. No.: VC21347062

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Epigalantamine - 1668-85-5

CAS No. 1668-85-5
Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
IUPAC Name (1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Standard InChI InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
Standard InChI Key ASUTZQLVASHGKV-IFIJOSMWSA-N
Isomeric SMILES CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Canonical SMILES CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Appearance Off-White to Pale Yellow Solid
Melting Point 183-185°C

Chemical Identity and Structure

Epigalantamine is classified as a diastereomer of galantamine, possessing the molecular formula C₁₇H₂₁NO₃ and a molecular weight of 287.35400 g/mol . This alkaloid features specific structural characteristics that differentiate it from galantamine, while maintaining core functional elements responsible for its biological activity.

Physical and Chemical Properties

Epigalantamine possesses several notable physical and chemical properties that contribute to its pharmacological profile and potential applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₇H₂₁NO₃
Molecular Weight287.35400 g/mol
Density1.28 g/cm³
Melting Point183-185°C
Boiling Point439.3°C at 760 mmHg
Flash Point219.5°C
Solubility in DMSO60 mg/mL (208.8 mM)

The compound demonstrates moderate solubility in DMSO, which is an important consideration for laboratory research and pharmaceutical development . Its relatively high melting and boiling points suggest molecular stability under standard laboratory and physiological conditions .

Structural Characteristics

Epigalantamine has a complex tetracyclic structure that contributes to its specific biological activities. The SMILES notation for epigalantamine is O(C)C1=C2C=3[C@]4(C@@(CC@HC=C4)[H])CCN(C)CC3C=C1, representing its precise three-dimensional arrangement . This spatial configuration is critical for its interaction with acetylcholinesterase and other potential biological targets.

Biological Activity

Acetylcholinesterase Inhibition

Epigalantamine's primary documented biological activity is its inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft . This inhibitory action has been quantified, with epigalantamine demonstrating an EC50 value of 45.7 μM for AChE inhibition . This property is particularly significant given the role of acetylcholine in cognitive function and the potential therapeutic applications of AChE inhibitors in conditions characterized by cholinergic deficits.

Comparison with Galantamine

As a diastereomer of galantamine (which is an established AChE inhibitor used in treating Alzheimer's disease), epigalantamine shares structural similarities but exhibits different stereochemistry. This stereochemical difference likely accounts for variations in potency and potentially other pharmacological properties between the two compounds . The EC50 value reported for epigalantamine suggests it may be less potent than galantamine as an AChE inhibitor, though direct comparative studies would be needed to confirm this assessment.

Package SizeTypical Price RangeCommon Availability
1 mg$126Readily available
5 mg$259Readily available
10 mg$370Readily available
25 mg$623Readily available
50 mgInquiry basedLimited availability
1 mL × 10 mM (in DMSO)$255Readily available

These commercial preparations facilitate research into epigalantamine's properties and potential applications, enabling both academic and pharmaceutical research efforts .

Related Compounds

Galantamine

The most closely related compound to epigalantamine is galantamine itself, which differs stereochemically as epigalantamine is its diastereomer . Galantamine is an established pharmaceutical agent used in treating Alzheimer's disease, marketed under various brand names including Razadyne and Reminyl.

Epinorgalanthamine

Another related compound is epinorgalanthamine (N-Desmethyl-epigalantamine), which is a demethylated form of galantamine and has been identified as a galantamine metabolite (M16) . While this compound is distinct from epigalantamine, their structural similarities suggest potential parallels in biological activity and applications that may warrant comparative investigation.

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